REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[C:6]2[N:7]=[CH:8][NH:9][C:10]=2[C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
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1.17 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=C(C=2N=CNC21)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture is stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered on Celite, with methanol
|
Type
|
WASH
|
Details
|
wash of the solids
|
Type
|
CUSTOM
|
Details
|
The filtrate is rotary evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with saturated ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(N=CN2)C(=C1)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |